3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methoxybenzyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a compound that features both 1,2,5-oxadiazole and 1,2,4-oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves the nitration, oxidation, and coupling reactions of precursor compounds. For instance, one method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid . Another method includes the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium dichloroisocyanurate for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different properties and applications .
Scientific Research Applications
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used in the development of high-energy density materials due to its stability and energetic properties.
Biology: The compound’s derivatives have been studied for their potential antifungal activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets through hydrogen bonding and π–π interactions. These interactions reduce the sensitivity of the compound, making it suitable for use in energetic materials .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound is similar in structure and is used in the synthesis of energetic materials.
3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Known for its low sensitivity and high detonation properties.
Uniqueness
What sets 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE apart is its combination of 1,2,5-oxadiazole and 1,2,4-oxadiazole rings, which provide unique stability and energetic properties .
Properties
Molecular Formula |
C12H12N6O3 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4-[5-[(2-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H12N6O3/c1-19-8-5-3-2-4-7(8)6-14-12-15-11(18-20-12)9-10(13)17-21-16-9/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18) |
InChI Key |
YYKGENAMMCVXIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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